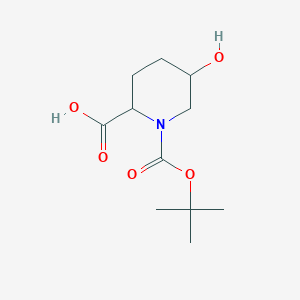
3,3-Difluorooxane-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluorooxane-4-carboxylic acid: is a fluorinated organic compound with the molecular formula C6H8F2O3 and a molecular weight of 166.12 g/mol . This compound is characterized by the presence of two fluorine atoms attached to a tetrahydropyran ring, which is a six-membered ring containing one oxygen atom. The carboxylic acid group is attached to the fourth carbon of the ring, making it a versatile intermediate in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluorooxane-4-carboxylic acid typically involves the fluorination of tetrahydro-2H-pyran-4-carboxylic acid. One common method is the use of selective fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor . The reaction is usually carried out under controlled conditions to ensure selective fluorination at the desired positions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .
Analyse Des Réactions Chimiques
Types of Reactions: 3,3-Difluorooxane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced forms.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as or can be used.
Reduction: Reagents like or are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN) .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols .
Applications De Recherche Scientifique
Chemistry: In chemistry, 3,3-Difluorooxane-4-carboxylic acid is used as an intermediate in the synthesis of more complex fluorinated compounds. Its unique structure makes it valuable for studying the effects of fluorine substitution on chemical reactivity and stability .
Biology and Medicine: In biological and medical research, this compound is explored for its potential as a building block in the synthesis of pharmaceuticals. Fluorinated compounds often exhibit enhanced metabolic stability and bioavailability, making them attractive candidates for drug development .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its fluorinated nature imparts unique properties such as increased resistance to degradation and improved performance in harsh environments .
Mécanisme D'action
The mechanism of action of 3,3-Difluorooxane-4-carboxylic acid depends on its specific applicationFluorine atoms can enhance binding affinity to enzymes or receptors, alter the compound’s lipophilicity, and improve its overall pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
- 3-Fluorotetrahydro-2H-pyran-4-carboxylic acid
- 2,2-Difluorotetrahydro-2H-pyran-4-carboxylic acid
- 3,3-Difluoro-2,2-dimethyltetrahydro-2H-pyran-4-carboxylic acid
Comparison: Compared to these similar compounds, 3,3-Difluorooxane-4-carboxylic acid is unique due to the specific positioning of the fluorine atoms on the tetrahydropyran ring. This positioning can significantly influence the compound’s chemical reactivity, stability, and interaction with biological targets .
Propriétés
IUPAC Name |
3,3-difluorooxane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8F2O3/c7-6(8)3-11-2-1-4(6)5(9)10/h4H,1-3H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLIATFXEYJWET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1C(=O)O)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B7967860.png)

![5-Azaspiro[2.5]octane-6,8-dione](/img/structure/B7967877.png)
![2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B7967895.png)
![2-Chloro-7-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B7967896.png)
![4-chloro-5H-pyrrolo[3,2-d]pyrimidin-6-ol](/img/structure/B7967899.png)
![5-Amino-2-[2-(Boc-amino)ethyl]pyridine](/img/structure/B7967904.png)







